N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
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Overview
Description
“N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl, chromen-4-one, and oxazole moieties suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the chromen-4-one intermediate.
Oxazole Ring Formation: The oxazole moiety can be synthesized via a cyclization reaction involving an α-haloketone and an amide.
Amide Bond Formation: The final step involves coupling the oxazole derivative with the chromen-4-one intermediate using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reaction vessels and continuous flow reactors.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
“N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide” would depend on its specific biological target. Possible mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors.
Signal Transduction Pathways: The compound could modulate various signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chromen-4-one Derivatives: Compounds with similar chromen-4-one cores, such as flavonoids.
Fluorophenyl Compounds: Other compounds containing fluorophenyl groups, like fluoxetine.
Oxazole Derivatives: Compounds with oxazole rings, such as oxaprozin.
Properties
Molecular Formula |
C22H17FN2O5 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C22H17FN2O5/c1-28-22-11-14(30-25-22)7-9-21(27)24-13-6-8-19-16(10-13)18(26)12-20(29-19)15-4-2-3-5-17(15)23/h2-6,8,10-12H,7,9H2,1H3,(H,24,27) |
InChI Key |
PKFPGBYQQHKMQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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